molecular formula C12H14N2O2S B8476780 4-Dimethylamino-beta-cyano-beta-methylsulfonylstyrene

4-Dimethylamino-beta-cyano-beta-methylsulfonylstyrene

Cat. No. B8476780
M. Wt: 250.32 g/mol
InChI Key: PHMRWRYBVYJGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dimethylamino-beta-cyano-beta-methylsulfonylstyrene is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Dimethylamino-beta-cyano-beta-methylsulfonylstyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dimethylamino-beta-cyano-beta-methylsulfonylstyrene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-methylsulfonylprop-2-enenitrile

InChI

InChI=1S/C12H14N2O2S/c1-14(2)11-6-4-10(5-7-11)8-12(9-13)17(3,15)16/h4-8H,1-3H3

InChI Key

PHMRWRYBVYJGAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-dimethylaminobenzaldehyde (2.20 g, 15 mmol) dissolved in 30 mL of absolute ethanol was added 1.8 g (15 mmol) of methylsulfonylacetonitrile and 1.2 g (15 mmol) of ammonium acetate. The mixture was heated at reflux under nitrogen for 1 hr and then poured into 150 g of ice water. The precipitated solid was filtered and air dried. The crude material was crystallized from absolute ethanol to give 3.5 g (93%) of (1) as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Yield
93%

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